TRH-R2 Selectivity in Functional Agonist Assays
A derivative incorporating the 4-(3,5-dibromophenyl)-1H-1,2,3-triazole moiety (CHEMBL3600453) exhibits a functional selectivity profile that strongly favors TRH-R2 over TRH-R1. The EC50 value for activating TRH-R1 is 2,540 nM, while the EC50 for activating TRH-R2 is 50 nM [1]. This results in a selectivity ratio (EC50 R1 / EC50 R2) of 50.8, indicating a clear preference for the R2 subtype. In contrast, the endogenous ligand TRH has a selectivity ratio of approximately 1.6 (EC50 R1: 15 nM / EC50 R2: 9 nM), showing minimal discrimination between the two receptor subtypes [2].
| Evidence Dimension | Functional Agonist Activity (EC50) and Subtype Selectivity |
|---|---|
| Target Compound Data | TRH-R1 EC50: 2,540 nM; TRH-R2 EC50: 50 nM; Selectivity Ratio (R1/R2) = 50.8 |
| Comparator Or Baseline | Endogenous ligand TRH: TRH-R1 EC50: 15 nM; TRH-R2 EC50: 9 nM; Selectivity Ratio (R1/R2) = 1.6 |
| Quantified Difference | Target compound is ~170x less potent on TRH-R1 and ~5.5x less potent on TRH-R2, but exhibits a ~32x higher selectivity for TRH-R2 over TRH-R1 compared to TRH. |
| Conditions | Agonist activity at mouse TRH-R1 and TRH-R2 expressed in HEK293 cells, assessed by changes in intracellular Ca2+ levels (FLIPR method) or IP1 formation (ELISA) [1][2]. |
Why This Matters
This quantified selectivity is crucial for researchers needing to pharmacologically isolate TRH-R2 signaling pathways without confounding activation of TRH-R1.
- [1] BindingDB. (2026). BDBM50109038 (CHEMBL3600453) Activity Data for Thyrotropin-releasing hormone receptor. Retrieved April 21, 2026. View Source
- [2] BindingDB. (2026). BDBM50158401 (TRH) Activity Data for Thyrotropin-releasing hormone receptor. Retrieved April 21, 2026. View Source
